molecular formula C20H20N4O3 B2750594 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034251-98-2

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2750594
CAS No.: 2034251-98-2
M. Wt: 364.405
InChI Key: BWOHWSDOUGNSOH-UHFFFAOYSA-N
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a pyrrolidine ring, a dimethylpyrimidine moiety, and an isoxazole group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 341.411 g/mol. The presence of various functional groups contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC19H23N3O3C_{19}H_{23}N_{3}O_{3}
Molecular Weight341.411 g/mol
CAS Number2034395-02-1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acids.
  • Attachment of the Dimethylpyrimidine Moiety : This step usually involves nucleophilic substitution reactions where the pyrimidine group is introduced.
  • Formation of the Isoxazole Group : This can be accomplished via cyclization reactions involving appropriate precursors.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The pyrimidine moiety may facilitate binding to nucleic acids or proteins, while the isoxazole group can enhance selectivity towards certain biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity and Antitumor Activity

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit growth in leukemia and solid tumor cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly targeting kinases involved in signal transduction pathways. Its structural features allow it to form hydrogen bonds and hydrophobic interactions with active sites of target enzymes.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human leukemia cells (L1210). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range.
  • Antimicrobial Efficacy : In a recent investigation, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Toxicity Profile

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity mechanisms and long-term effects.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-10-14(2)22-20(21-13)26-16-8-9-24(12-16)19(25)17-11-18(27-23-17)15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHWSDOUGNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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